molecular formula C16H24N2O B5180309 4-methyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide CAS No. 959239-02-2

4-methyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide

Cat. No.: B5180309
CAS No.: 959239-02-2
M. Wt: 260.37 g/mol
InChI Key: NDLWUYTVHYZWBI-UHFFFAOYSA-N
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Description

4-methyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide is a synthetic small molecule with a benzamide core linked to a piperidine scaffold, a structural motif of significant interest in medicinal chemistry and neuroscience research. Compounds featuring a piperidine ring substituted at the 4-position with a benzamide group have been extensively investigated for their interactions with central nervous system (CNS) targets . In particular, research on analogous structures has identified them as potent and selective inhibitors of the glycine transporter 1 (GlyT1) . The GlyT1 protein plays a critical role in regulating synaptic glycine levels, and its inhibition is a prominent strategy for modulating NMDA receptor function, which is relevant to the investigation of psychiatric and neurological disorders . The structural features of this compound, including the lipophilic 4-methylbenzamide and the 1-isopropylpiperidine group, are designed to confer favorable properties for probing biological systems. As such, this molecule serves as a valuable chemical tool for researchers in pharmacology and drug discovery, especially for studies aimed at understanding neurotransmission and developing novel therapeutic agents for CNS conditions. This product is designated For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-12(2)18-10-8-15(9-11-18)17-16(19)14-6-4-13(3)5-7-14/h4-7,12,15H,8-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLWUYTVHYZWBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101213453
Record name 4-Methyl-N-[1-(1-methylethyl)-4-piperidinyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101213453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

959239-02-2
Record name 4-Methyl-N-[1-(1-methylethyl)-4-piperidinyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959239-02-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyl-N-[1-(1-methylethyl)-4-piperidinyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101213453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide typically involves the following steps:

    Formation of Piperidine Intermediate: The piperidine ring is synthesized by reacting 4-methylpiperidine with isopropyl bromide under basic conditions to form 1-(propan-2-yl)-4-methylpiperidine.

    Amidation Reaction: The intermediate is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or piperidines.

Scientific Research Applications

4-methyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Biology: The compound is used in research to study its effects on various biological pathways and its interaction with cellular receptors.

    Industry: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-methyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and benzamide core allow it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Piperidine Nitrogen

The propan-2-yl group on the piperidine nitrogen distinguishes the target compound from related derivatives. Key comparisons include:

Compound Name Piperidine N-Substituent Molecular Formula Yield (%) Key Features Reference
Target Compound Propan-2-yl C₁₆H₂₂N₂O N/A Compact structure; potential steric effects from branched isopropyl group. Inferred
N-(1-(4-Aminobenzyl)piperidin-4-yl)benzamide 4-Aminobenzyl C₁₉H₂₃N₃O 65.2–76.2 Linear substituent; higher yields due to less steric hindrance.
4-Fluoro-N-[1-(2-phenylethyl)piperidin-4-yl]benzamide 2-Phenylethyl C₂₀H₂₁FN₂O N/A Bulky aromatic substituent; potential for π-π interactions.
1-(Propylsulfonyl)piperidin-4-yl derivatives Propylsulfonyl Varies 35.2–64.2 Electron-withdrawing sulfonyl group; lower yields in some cases.

Key Observations :

  • Sulfonyl groups (e.g., propylsulfonyl) enhance electrophilicity but may reduce synthetic yields (e.g., 35.2% for compound 8b ).
  • Biological Implications : Piperidine derivatives with sulfonyl or aromatic substituents (e.g., phenylethyl) are associated with GlyT1 inhibition or psychoactive properties , whereas the target compound’s isopropyl group may modulate lipophilicity and bioavailability.

Substituent Variations on the Benzamide Ring

The 4-methyl group on the benzamide ring is compared to halogenated and heterocyclic analogs:

Compound Name Benzamide Substituent Molecular Formula Yield (%) Key Features Reference
Target Compound 4-Methyl C₁₆H₂₂N₂O N/A Moderate hydrophobicity; no electron-withdrawing effects. Inferred
N-(1-(4-Aminobenzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide 3-Trifluoromethyl C₂₂H₂₂F₃N₃O 55.2 Enhanced metabolic stability due to CF₃ group; lower yield.
4-Chloro-N-(1-(4-(3-ethylthioureido)benzyl)piperidin-4-yl)-2-methoxybenzamide 4-Chloro, 2-methoxy C₂₃H₂₈ClN₃O₂S 65.2 Dual halogen and methoxy groups; high yield despite complexity.
2-Methoxy-N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide 2-Methoxy C₂₂H₂₈N₂O₂ N/A Ether linkage; flexible conformation.

Key Observations :

  • Electron-Withdrawing Groups : Trifluoromethyl (CF₃) and chloro substituents improve resistance to oxidative metabolism but may reduce synthetic accessibility (e.g., 55.2% yield for trifluoromethyl analog ).

Crystallographic and Conformational Analysis

The target compound’s piperidine ring is expected to adopt a half-chair conformation, similar to 4-methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide . Key differences arise from substituent effects:

  • Crystal Packing : Analogs with methylbenzoyl groups form chains via N–H⋯O/C–H⋯O hydrogen bonds along the a-axis . The propan-2-yl group may disrupt this packing due to increased steric bulk.
  • Dihedral Angles : In methylbenzoyl analogs, the dihedral angle between benzamide and piperidine rings is 89.1° , whereas the target compound’s isopropyl group could alter this angle, affecting molecular rigidity.

Biological Activity

4-methyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide is a synthetic compound that belongs to the class of benzamides. It has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of neurological disorders and other therapeutic areas. This article explores the biological activity of this compound, emphasizing its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

PropertyValue
IUPAC Name 4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide
Molecular Formula C16H24N2O
Molecular Weight 260.38 g/mol
CAS Number 959239-02-2

The compound features a benzamide core with a piperidine ring, which is substituted at the nitrogen atom by an isopropyl group. This structural arrangement is critical for its biological activity, influencing its interaction with various receptors and enzymes.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The compound has been shown to exhibit affinity for certain neurotransmitter receptors, particularly those involved in dopaminergic and serotonergic signaling pathways.

Key Mechanisms:

  • Receptor Binding : The isopropyl group enhances binding affinity to receptors, potentially modulating their activity.
  • Enzyme Inhibition : The compound may inhibit specific enzymes related to neurotransmitter metabolism, thereby influencing neurotransmitter levels.
  • Signal Transduction Modulation : It can alter downstream signaling pathways, affecting cellular responses.

Biological Activity

Research indicates that this compound exhibits several pharmacological effects:

Pharmacological Effects:

  • Neuroprotective Properties : Studies suggest that the compound may protect neuronal cells from oxidative stress and apoptosis.
  • Antidepressant Activity : Preliminary data indicate potential antidepressant effects through modulation of serotonin and norepinephrine levels.
  • Anti-inflammatory Effects : The compound may reduce inflammation in neurodegenerative conditions.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Neuroprotective Study :
    • Objective : To evaluate neuroprotective effects against oxidative stress.
    • Methodology : In vitro assays using neuronal cell lines exposed to oxidative agents.
    • Findings : The compound significantly reduced cell death and increased antioxidant enzyme activity.
  • Antidepressant Activity Assessment :
    • Objective : To assess the antidepressant-like effects in animal models.
    • Methodology : Behavioral tests (e.g., forced swim test) were conducted on treated rodents.
    • Findings : Treated animals showed reduced immobility time, suggesting antidepressant effects.
  • Anti-inflammatory Research :
    • Objective : To investigate anti-inflammatory properties in a mouse model of neuroinflammation.
    • Methodology : Measurement of pro-inflammatory cytokines post-treatment.
    • Findings : Significant reduction in cytokine levels was observed, indicating anti-inflammatory effects.

Comparative Analysis

To contextualize the efficacy of this compound, it is beneficial to compare it with similar compounds:

CompoundMechanism of ActionBiological Activity
N-(4-methylpiperidin-4-yl)benzamideSimilar receptor bindingModerate neuroprotective
4-methyl-N-(1-phenylpiperidin-4-yl)benzamideDopaminergic modulationAntidepressant-like effects

Q & A

Q. What are the recommended synthetic routes for 4-methyl-N-[1-(propan-2-yl)piperidin-4-yl]benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling 4-methylbenzoyl chloride with 1-(propan-2-yl)piperidin-4-amine under nucleophilic acyl substitution conditions. Key steps include:
  • Solvent Selection : Use polar aprotic solvents (e.g., ethyl methyl ketone) to enhance reactivity and reduce side reactions .
  • Base Choice : Triethylamine (TEA) is effective for neutralizing HCl byproducts, improving yield .
  • Purification : Normal-phase chromatography (e.g., 10% methanol with ammonium hydroxide) resolves impurities .
    Optimization involves varying temperature (room temperature to reflux) and stoichiometry (1:1.2 molar ratio of amine to acyl chloride). Reaction progress is monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR identify key groups (e.g., piperidine protons at δ 2.5–3.5 ppm, methyl groups at δ 1.2–1.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 315.2) .
  • X-ray Crystallography : Orthorhombic crystal systems (space group Pbca) reveal bond lengths (C–N: 1.46–1.52 Å) and dihedral angles (89.1° between aromatic rings) .

Q. How can solubility and stability profiles be experimentally determined for pharmacological studies?

  • Methodological Answer :
  • Solubility : Use shake-flask method in buffers (pH 1–7.4) and solvents (DMSO, ethanol). Measure via UV-Vis spectroscopy at λmax ~260 nm .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Analyze degradation products via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) for analogs of this benzamide?

  • Methodological Answer :
  • Core Modifications : Compare analogs with substituted benzamides (e.g., chloro, methoxy) or piperidine substituents (e.g., 2-furoyl, thiophene). Assess binding affinity via radioligand assays (e.g., dopamine D3 receptor IC50) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., enzymes, GPCRs) .
  • Data Interpretation : Correlate logP values (calculated via ChemDraw) with cellular permeability trends .

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Methodological Answer :
  • Assay Validation : Confirm target specificity using knockout cell lines or competitive antagonists (e.g., SCH 23390 for dopamine receptors) .
  • Dose-Response Curves : Generate IC50/EC50 values in triplicate to assess reproducibility. Use ANOVA to identify outliers .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 3,4-dichloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide) to identify trends .

Q. What experimental approaches elucidate the mechanism of action for this compound in neurological targets?

  • Methodological Answer :
  • Receptor Binding Assays : Radiolabeled ligands (e.g., [3H]spiperone) quantify affinity for serotonin/dopamine receptors .
  • Functional Assays : Measure cAMP accumulation (ELISA) or calcium flux (Fluo-4 AM dye) in transfected HEK293 cells .
  • In Vivo Models : Assess locomotor activity in zebrafish or rodent models to validate CNS penetration .

Q. How can crystallization conditions be optimized to improve X-ray diffraction quality?

  • Methodological Answer :
  • Solvent Screening : Test mixtures of ethyl acetate/hexane or methanol/water for slow evaporation .
  • Temperature Gradients : Gradual cooling (0.5°C/hour) from 40°C to 4°C enhances crystal lattice formation .
  • Additives : Introduce 1–5% DMSO to reduce nucleation density .

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